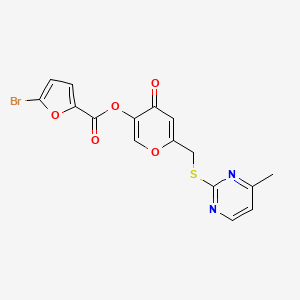![molecular formula C22H23N3O3 B2940339 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide CAS No. 1326910-06-8](/img/structure/B2940339.png)
2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide is a complex organic molecule with unique structural features that could provide wide-ranging applications in various scientific fields. The presence of diverse functional groups within its structure suggests its potential reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Creating this compound would likely involve multiple synthetic steps, starting from simpler organic building blocks. Initial steps could involve forming the core naphthyridine structure through a series of cyclization reactions. Subsequent functional group modifications (such as methoxylation, methylation, and acylation) would be necessary to achieve the final structure.
Industrial Production Methods
Given the compound's complexity, industrial-scale production might involve optimizing reaction conditions for higher yield and purity. This would include refining the cyclization processes and subsequent modification steps, likely involving catalytic methods and precise temperature controls.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy and methyl groups could be potential sites for oxidation.
Reduction: The ketone group present in the structure might undergo reduction under suitable conditions.
Substitution: Substitution reactions could occur at positions where functional groups such as methoxy or acyl groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like hydroxide ions.
Major Products Formed
Depending on the reaction, products might include oxidized methoxy or methyl groups, reduced ketone to alcohol, or substituted naphthyridine derivatives.
Applications De Recherche Scientifique
This compound can serve various roles:
Chemistry: Used as a ligand in coordination chemistry or a precursor for further synthetic transformations.
Medicine: Investigated for therapeutic potentials in pharmaceuticals, especially those targeting specific cellular pathways.
Industry: Utilized in the synthesis of complex organic materials or polymers.
Mécanisme D'action
This compound likely interacts with biological molecules through hydrogen bonding, van der Waals interactions, or π-π interactions, targeting specific molecular pathways. Its methoxy and acetamide groups could facilitate binding to enzymes or receptors, influencing their activity and thus exerting its effect.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific functional groups and structure, it can be compared to:
Benzo[b][1,6]naphthyridin derivatives: Similar structural framework but differing functional groups.
Phenylacetamide derivatives: Compounds with a similar acetamide linkage but different core structures.
These comparisons highlight its potential uniqueness in reactivity and applications due to the specific functional groups and core structure present in 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide.
Hopefully, this covers the essential aspects of the compound. Anything else catching your eye?
Propriétés
IUPAC Name |
2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-10-16(28-2)11-17-21(14)24-19-8-9-25(12-18(19)22(17)27)13-20(26)23-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNLWAJWJVUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2940258.png)
![2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2940259.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide](/img/structure/B2940264.png)


![2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2940271.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)

![5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE](/img/structure/B2940277.png)


